molecular formula C19H20FN3O2S B2548141 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421530-24-6

4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2548141
CAS No.: 1421530-24-6
M. Wt: 373.45
InChI Key: IMIFVXSTDNDINT-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20FN3O2S and its molecular weight is 373.45. The purity is usually 95%.
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Scientific Research Applications

Biochemical Evaluation and Inhibitory Activity

Benzenesulfonamides, including those with complex substituents, have been synthesized and evaluated for their biochemical properties, particularly as inhibitors of specific enzymes. For instance, sulfonamides have shown high-affinity inhibition towards enzymes like kynurenine 3-hydroxylase, which plays a role in the kynurenine pathway, relevant to neurological disorders (Röver et al., 1997). This suggests that derivatives like "4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide" could be explored for similar biochemical applications.

COX-2 Inhibition for Therapeutic Purposes

Substituted benzenesulfonamides have been investigated as selective inhibitors for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The introduction of fluorine atoms in these compounds has been shown to enhance selectivity and potency, leading to potential therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002). This indicates that fluorinated derivatives such as the one could have implications in developing anti-inflammatory drugs.

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have also been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Compounds with high singlet oxygen quantum yield, a crucial parameter for PDT, have been synthesized and characterized for this purpose (Pişkin et al., 2020). The presence of fluorine and other substituents in "this compound" might influence its photophysical properties, making it a candidate for PDT research.

Anticancer and Antimicrobial Applications

Research on benzenesulfonamide derivatives has extended to their anticancer and antimicrobial activities. Compounds with specific substituents have demonstrated cytotoxic effects against tumor cells and inhibitory effects against carbonic anhydrase enzymes, suggesting potential as anticancer agents (Gul et al., 2016). This area of research may be relevant for "this compound," given the structural similarities.

Fluorometric Sensing and Imaging

Sulfonamide derivatives have been utilized in the development of fluorometric sensors for the detection of metal ions, such as mercury, indicating their utility in environmental monitoring and analytical chemistry (Bozkurt & Gul, 2018). The specific properties of "this compound" could be explored for similar sensing applications, especially considering the influence of fluorine on the electronic properties of the molecule.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-15-14-17(8-9-18(15)20)26(24,25)22-10-5-12-23-13-11-21-19(23)16-6-3-2-4-7-16/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFVXSTDNDINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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